molecular formula C21H15NO2S B12894083 S-(4-Methylphenyl) 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate CAS No. 62572-76-3

S-(4-Methylphenyl) 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate

Cat. No.: B12894083
CAS No.: 62572-76-3
M. Wt: 345.4 g/mol
InChI Key: GNFLKHGTZDQRBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate typically involves the reaction of p-tolyl thiol with 4-(benzo[d]oxazol-2-yl)benzoic acid under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR, HPLC, and GC analyses, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound has shown promise as an antibacterial and anticancer agent. Its ability to inhibit the growth of certain bacterial strains and cancer cells makes it a valuable candidate for drug development .

Industry: The compound is also used in the development of new materials with specific properties, such as fluorescence or conductivity. Its incorporation into polymers and other materials can enhance their performance in various industrial applications .

Mechanism of Action

The mechanism of action of S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate involves its interaction with specific molecular targets in cells. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer cells, the compound may induce apoptosis by interacting with key signaling pathways and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate stands out due to its unique combination of a benzoxazole ring and a thioate group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

62572-76-3

Molecular Formula

C21H15NO2S

Molecular Weight

345.4 g/mol

IUPAC Name

S-(4-methylphenyl) 4-(1,3-benzoxazol-2-yl)benzenecarbothioate

InChI

InChI=1S/C21H15NO2S/c1-14-6-12-17(13-7-14)25-21(23)16-10-8-15(9-11-16)20-22-18-4-2-3-5-19(18)24-20/h2-13H,1H3

InChI Key

GNFLKHGTZDQRBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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